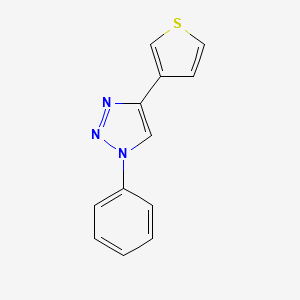
1-Phenyl-4-(thiophen-3-yl)-1h-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles. The reaction conditions generally include:
Solvent: Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole
- 1-Phenyl-4-(furan-3-yl)-1H-1,2,3-triazole
- 1-Phenyl-4-(pyridin-3-yl)-1H-1,2,3-triazole
Uniqueness: 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. The specific arrangement of the phenyl and thiophene rings can affect the compound’s ability to interact with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C12H9N3S |
|---|---|
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
1-phenyl-4-thiophen-3-yltriazole |
InChI |
InChI=1S/C12H9N3S/c1-2-4-11(5-3-1)15-8-12(13-14-15)10-6-7-16-9-10/h1-9H |
InChI-Schlüssel |
KARGKUYOAVRNNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















